[2-(Difluoromethyl)-4-(trifluoromethyl)phenyl]boronic acid
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Overview
Description
[2-(Difluoromethyl)-4-(trifluoromethyl)phenyl]boronic acid is a boronic acid derivative that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of both difluoromethyl and trifluoromethyl groups attached to a phenyl ring, which is further bonded to a boronic acid moiety. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it valuable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Difluoromethyl)-4-(trifluoromethyl)phenyl]boronic acid typically involves the use of organometallic intermediates. One common method is the reaction of organolithium reagents with borate to yield the intermediate boronate, followed by an acidic work-up to produce the boronic acid . Another approach involves the use of potassium organotrifluoroborate salts, which can be prepared through a “one-pot” method from organometallic intermediates .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[2-(Difluoromethyl)-4-(trifluoromethyl)phenyl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other oxidized derivatives.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups.
Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions can produce a wide range of functionalized derivatives.
Scientific Research Applications
[2-(Difluoromethyl)-4-(trifluoromethyl)phenyl]boronic acid has numerous applications in scientific research, including:
Mechanism of Action
The mechanism by which [2-(Difluoromethyl)-4-(trifluoromethyl)phenyl]boronic acid exerts its effects involves the interaction of the boronic acid group with various molecular targets. In Suzuki–Miyaura coupling reactions, the boronic acid group undergoes transmetalation with palladium catalysts, facilitating the formation of carbon-carbon bonds . The difluoromethyl and trifluoromethyl groups can also influence the reactivity and selectivity of the compound in various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-(trifluoromethyl)phenylboronic acid: This compound is similar in structure but lacks the difluoromethyl group.
4-(Trifluoromethyl)phenylboronic acid: Another related compound that contains only the trifluoromethyl group.
Uniqueness
The presence of both difluoromethyl and trifluoromethyl groups in [2-(Difluoromethyl)-4-(trifluoromethyl)phenyl]boronic acid imparts unique chemical properties, such as increased lipophilicity and electron-withdrawing effects. These properties can enhance the compound’s reactivity and selectivity in various chemical reactions, making it a valuable tool in synthetic chemistry and related fields.
Properties
Molecular Formula |
C8H6BF5O2 |
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Molecular Weight |
239.94 g/mol |
IUPAC Name |
[2-(difluoromethyl)-4-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C8H6BF5O2/c10-7(11)5-3-4(8(12,13)14)1-2-6(5)9(15)16/h1-3,7,15-16H |
InChI Key |
XBLKEHKOTWEDNU-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(F)(F)F)C(F)F)(O)O |
Origin of Product |
United States |
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